4-cyano-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a cyano group at the para position, linked to a piperidinylmethyl moiety fused with a tetrahydro-2H-thiopyran ring.
Properties
IUPAC Name |
4-cyano-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S2/c19-13-15-1-3-18(4-2-15)25(22,23)20-14-16-5-9-21(10-6-16)17-7-11-24-12-8-17/h1-4,16-17,20H,5-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBLXNRBPBMILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C#N)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-cyano-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic organic compound with significant pharmacological potential, particularly as a selective antagonist of the kappa-opioid receptor (KOR). This compound's unique structure and biological activity make it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 379.5 g/mol. The compound features a complex arrangement that includes a piperidine ring, a tetrahydrofuran ring, and a benzenesulfonamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅N₃O₂S₂ |
| Molecular Weight | 379.5 g/mol |
| CAS Number | 2034301-22-7 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The primary mechanism of action for this compound involves its role as a selective antagonist at the KOR. By blocking KOR activation, this compound modulates various biochemical pathways related to pain perception, stress response, and mood regulation. This action is particularly relevant in research focused on pain management and addiction treatment.
Biological Activity
Research indicates that this compound exhibits notable biological activity through its interaction with opioid receptors. The following sections summarize key findings regarding its efficacy and potential applications.
In Vitro Studies
In vitro studies have demonstrated that this compound shows significant antagonistic activity against KOR, which is critical for understanding its therapeutic potential in managing pain and mood disorders. For instance, studies indicate that compounds similar to this one can effectively alter signaling pathways associated with opioid receptors, leading to modifications in pain perception and emotional responses .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics, making it a candidate for therapeutic applications in pain management. In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies reveal favorable properties that support its potential use in clinical settings .
Case Studies
Recent research has highlighted the efficacy of similar compounds in various therapeutic contexts:
- Pain Management : Compounds acting on KOR have been shown to reduce pain perception effectively. A study demonstrated that selective KOR antagonists could mitigate chronic pain symptoms without the addictive properties associated with traditional opioids.
- Mood Regulation : The blockade of KOR has been linked to improved mood states in animal models, suggesting potential applications for treating depression and anxiety disorders.
- Addiction Treatment : By modulating the opioid signaling pathway, this compound may play a role in reducing cravings and withdrawal symptoms associated with opioid addiction .
Future Directions
Future studies are necessary to explore the full therapeutic potential of this compound. Research should focus on:
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Mechanistic Studies : Understanding the detailed biochemical pathways affected by KOR antagonism.
- Structural Modifications : Investigating how variations in the molecular structure influence biological activity.
Comparison with Similar Compounds
Research Implications
- Structural Insights: The thiopyran-piperidinylmethyl moiety enhances conformational flexibility, while the cyano group may optimize target binding through dipole interactions.
- Gaps: Limited biological data for the target compound necessitate further studies on receptor affinity, solubility, and metabolic stability.
Q & A
Q. Critical Parameters :
| Factor | Impact on Yield |
|---|---|
| Solvent polarity | Polar aprotic solvents (DMF, DCM) enhance reaction efficiency |
| Temperature | Elevated temperatures (80–100°C) improve coupling but may degrade sensitive groups |
| Purification | Recrystallization or column chromatography ensures >95% purity |
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic Research Question
Key methods include:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to thiopyran (δ 2.8–3.5 ppm for CH₂-S), piperidine (δ 1.5–2.5 ppm for CH₂-N), and sulfonamide (δ 7.5–8.0 ppm for aromatic protons) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>98%) .
- X-ray Crystallography : Resolves 3D conformation, highlighting hydrogen bonding between sulfonamide and adjacent heterocycles .
How does the conformational flexibility of the thiopyran-piperidine core influence target binding?
Advanced Research Question
The thiopyran ring’s chair conformation and piperidine’s axial/equatorial dynamics modulate interactions with biological targets (e.g., enzymes or receptors). Computational studies (DFT or MD simulations) predict:
- Hydrogen Bonding : Sulfonamide oxygen acts as a hydrogen bond acceptor with catalytic residues (e.g., in carbonic anhydrase isoforms) .
- Steric Effects : Substituents on the piperidine ring adjust binding pocket occupancy, as seen in analogous sulfonamide inhibitors .
How can researchers resolve contradictory bioactivity data across assays?
Advanced Research Question
Discrepancies may arise from:
- Assay Conditions : pH-dependent solubility (e.g., sulfonamide pKa ~10) alters effective concentration .
- Off-Target Effects : Screen against related enzymes (e.g., kinase panels) to rule out nonspecific binding .
Methodology : - Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
- Validate results with structural analogs (e.g., replacing cyano with trifluoromethyl) .
What strategies optimize synthetic yield while minimizing byproducts?
Advanced Research Question
| Strategy | Example | Outcome |
|---|---|---|
| Catalyst Optimization | Pd(OAc)₂/Xantphos for cyanation steps | Reduces aryl halide impurities |
| Solvent Screening | Switching from THF to DMF improves coupling efficiency by 30% | |
| Inline Purification | Continuous flow reactors reduce intermediate degradation |
How do computational models aid in predicting metabolic stability?
Advanced Research Question
- ADMET Predictions : Tools like Schrödinger’s QikProp estimate:
- Half-life : ~4–6 hours (similar to benzothiophene sulfonamides) .
- CYP450 Interactions : Thiopyran sulfur may undergo oxidation, requiring metabolite identification via LC-MS/MS .
What are the stability profiles of this compound under varying pH and temperature?
Advanced Research Question
| Condition | Stability | Degradation Products |
|---|---|---|
| Acidic (pH 2) | Unstable (t₁/₂ = 2 h) | Sulfonic acid derivative |
| Neutral (pH 7.4) | Stable (>48 h) | None detected |
| High Temp. (60°C) | Decomposes via thiopyran ring opening |
What structural analogs are recommended for structure-activity relationship (SAR) studies?
Advanced Research Question
| Analog | Modification | Biological Impact |
|---|---|---|
| 4-Trifluoromethyl variant | -CN → -CF₃ | Enhanced enzyme inhibition (IC₅₀ reduced by 40%) |
| Thiophene-substituted | Thiopyran → thiophene | Alters membrane permeability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
